

Spectroscopic Data of 4-Bromo-2-fluorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

Cat. No.: B126189

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-fluorobiphenyl** (CAS No: 41604-19-7), a halogenated aromatic hydrocarbon.^[1] The information presented is intended for researchers, scientists, and professionals in drug development and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and analysis.

Spectroscopic Data

The structural elucidation of **4-Bromo-2-fluorobiphenyl** is supported by various spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized below.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides insight into the hydrogen environments within the molecule. The chemical shifts are influenced by the electronegative fluorine and bromine atoms, as well as the anisotropic effects of the biphenyl system.

Parameter	Value	Solvent
Chemical Shift (δ)	See spectrum for specific peak assignments	CDCl ₃

Note: Specific peak assignments and coupling constants can be found in the spectral data provided by various suppliers and databases.[\[2\]](#)

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The positions of the bromine and fluorine substituents significantly impact the chemical shifts of the aromatic carbons.

Parameter	Value	Solvent
Chemical Shift (δ)	See spectrum for specific peak assignments	CDCl ₃

Note: Detailed peak assignments are available from spectral databases.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **4-Bromo-2-fluorobiphenyl** shows characteristic absorptions for aromatic C-H and C=C bonds, as well as C-F and C-Br stretching vibrations.

Technique	Key Absorptions (cm ⁻¹)
ATR-Neat	Characteristic peaks for aromatic C-H, C=C, C-F, and C-Br bonds.

Note: Specific peak locations can be found in the IR spectrum data. The spectrum can be viewed on the NIST WebBook and other databases.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Parameter	Value
Molecular Weight	251.09 g/mol [3][7][8]
Molecular Formula	C ₁₂ H ₈ BrF[3][5][8]
m/z Top Peak	250[3]
m/z 2nd Highest	252[3]

Experimental Protocols

Synthesis of 4-Bromo-2-fluorobiphenyl

A common method for the synthesis of **4-Bromo-2-fluorobiphenyl** involves the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction with benzene.[7]

Procedure:

- A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added dropwise to a mixture of sodium nitrite, water, and benzene at 65°C.[9][10]
- The mixture is stirred overnight at 65°C under a nitrogen atmosphere.[9][10]
- The cooled mixture is then washed with 1 N hydrochloric acid.[9][10]
- The organic layer is subsequently heated under reflux with iron powder and concentrated hydrochloric acid in methanol to reduce any byproducts.[9]
- After cooling, the benzene layer is washed with water and evaporated.[9]
- The resulting crude product is purified by distillation under reduced pressure to yield **4-bromo-2-fluorobiphenyl**. [9][10]

An alternative approach utilizes an alkyl nitrite, such as isoamyl or isopropyl nitrite, for the diazotization step.[7][11]

Spectroscopic Analysis

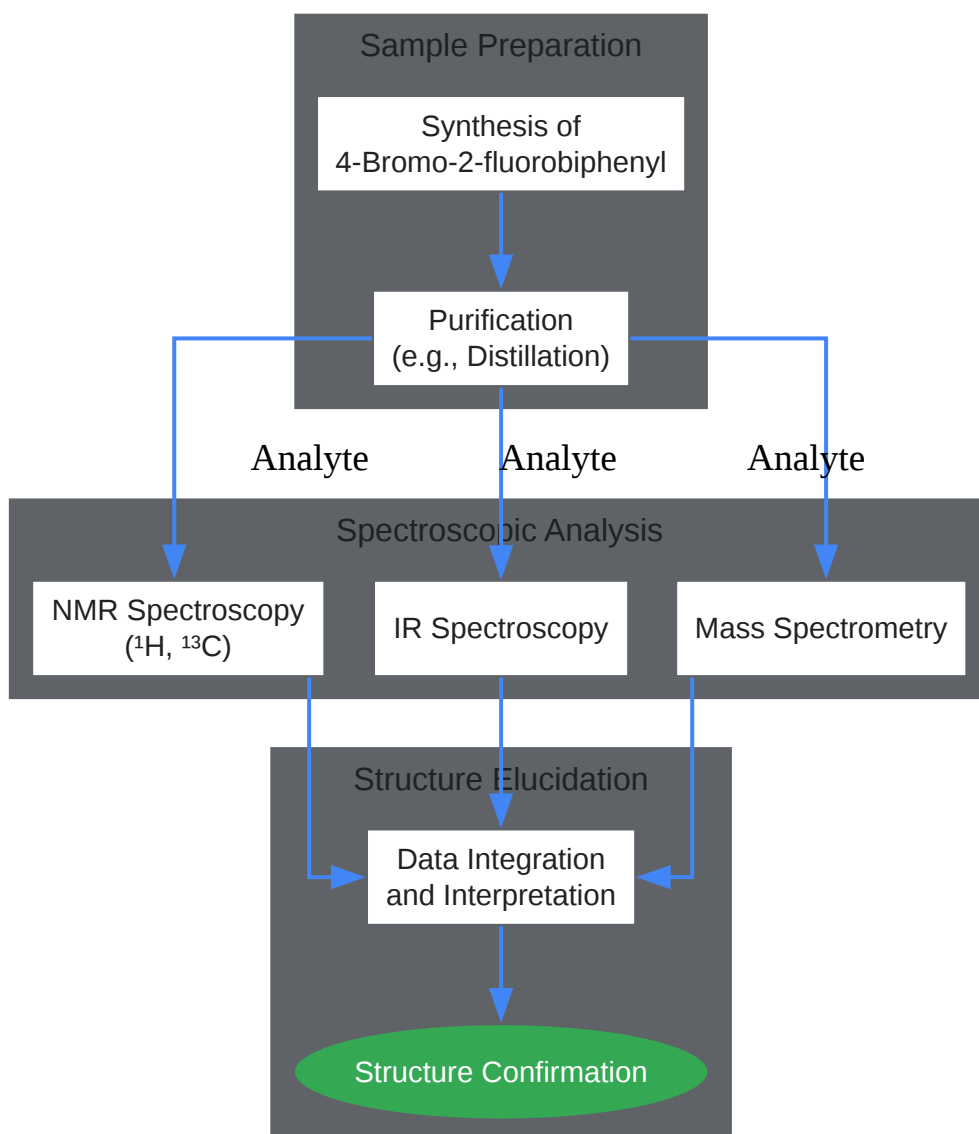
Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[12] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3] For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[3] Gas-phase IR spectra can also be obtained from databases like the NIST/EPA Gas-Phase Infrared Database.[5]

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI).[8] For analytical applications, Gas Chromatography-Mass Spectrometry (GC-MS) is often used to separate the compound from any impurities before detection.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Bromo-2-fluorobiphenyl**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Bromo-2-fluorobiphenyl**.

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- To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-fluorobiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126189#spectroscopic-data-of-4-bromo-2-fluorobiphenyl]

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